molecular formula C12H13ClN2O2 B14021893 4-Amino-2-chloro-5-methoxy-1,6-dimethyl-1H-indole-3-carbaldehyde CAS No. 73355-52-9

4-Amino-2-chloro-5-methoxy-1,6-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B14021893
CAS No.: 73355-52-9
M. Wt: 252.69 g/mol
InChI Key: RPGNQMIUSUCFSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic precursor using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The acylated product is then reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Nitration: The alcohol is nitrated using a nitrating agent like nitric acid to introduce the nitro group.

    Amination: The nitro group is reduced to an amino group using a reducing agent like tin(II) chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carboxylic acid
  • 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-methanol
  • 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-thiol

Uniqueness

4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

73355-52-9

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

4-amino-2-chloro-5-methoxy-1,6-dimethylindole-3-carbaldehyde

InChI

InChI=1S/C12H13ClN2O2/c1-6-4-8-9(10(14)11(6)17-3)7(5-16)12(13)15(8)2/h4-5H,14H2,1-3H3

InChI Key

RPGNQMIUSUCFSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(N2C)Cl)C=O)C(=C1OC)N

Origin of Product

United States

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